2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Description
The compound contains a pyrimidine nucleus, which is an essential base component of DNA and has demonstrated various biological activities . It also contains tolyl groups, which are functional groups related to toluene . They are considered nonpolar and hydrophobic groups .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains tolyl groups, which have the general formula CH3C6H4−R .Chemical Reactions Analysis
Tolyl groups are commonly found in diverse chemical compounds and are often used in nucleophilic substitutions .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
The compound 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, due to its complex structure, is likely involved in research concerning the synthesis of polyfunctionally substituted heterocycles. Such compounds are pivotal in heterocyclic chemistry due to their potential in creating molecules with varied biological activities. For instance, derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine, similar to the compound , have been synthesized and explored for their reactivity towards electrophilic and nucleophilic reagents, offering insights into the synthesis pathways and potential applications of such molecules in medicinal chemistry and material science (Elian, Abdelhafiz, & Abdelreheim, 2014).
Synthetic Approaches and Biological Activities
Research into similar compounds, including chromeno[2,3-d]pyrimidin-4-ones, has shown that these molecules can be synthesized from various synthon, leading to novel series with antimicrobial, anti-inflammatory, and analgesic activities. Such studies underscore the versatility of these heterocyclic frameworks in drug discovery, pointing to their significant role in developing new therapeutic agents (Rajanarendar et al., 2012).
Antimicrobial and Antioxidant Activities
Further extending the utility of compounds within this chemical class, studies have evaluated synthesized molecules for their antimicrobial and antioxidant activities. The structure-activity relationship (SAR) insights from these studies provide a foundation for designing more potent molecules against specific microbial strains or for enhancing antioxidant properties, contributing to the discovery of new drugs with improved efficacy and safety profiles (Ravindernath, Reddy, & Sunil, 2013).
Structural Analysis and Conformation
The detailed structural and conformational analysis of similar acetamide compounds through crystallography has helped in understanding the molecular geometry, intramolecular interactions, and stability of these molecules. Such analyses are crucial in drug design, where the 3D shape and electronic distribution significantly affect a compound's biological activity and pharmacokinetics (Subasri et al., 2016).
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-7-11-20(12-8-17)26-30-27-23(15-21-6-4-5-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-13-9-18(2)10-14-22/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRYHZHQDBSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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